1H-Benzo[d]imidazole-4-carboxamide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1H-benzimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)5-2-1-3-6-7(5)11-4-10-6/h1-4H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDMKDXGNVJWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435953 | |
| Record name | 1H-BENZIMIDAZOLE-4-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188106-81-2 | |
| Record name | 1H-BENZIMIDAZOLE-4-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Benzo D Imidazole 4 Carboxamide and Its Derivatives
General Synthetic Strategies for the Benzimidazole-4-carboxamide Core
The foundational approach to constructing the benzimidazole (B57391) ring system is the condensation reaction of an o-phenylenediamine with a carbonyl compound, such as an aldehyde or a carboxylic acid. semanticscholar.orgacs.org This versatile method allows for the formation of the fused imidazole (B134444) and benzene (B151609) rings in a single key step. A common and direct route to the benzimidazole-4-carboxamide scaffold involves the condensation of 2,3-diaminobenzoic acid with various aldehydes. This is followed by an amidation step to yield the final 2-substituted-1H-benzimidazole-4-carboxamide derivatives. rsc.org
Alternative strategies involve building the carboxamide functionality onto a pre-formed benzimidazole ring. For instance, a multi-step sequence can begin with the reaction of o-phenylenediamine and a substituted aromatic aldehyde to form a 2-aryl-1H-benzo[d]imidazole. nih.gov Subsequent steps are then required to introduce the carboxamide group at the C4-position of the benzene ring. One such pathway involves the hydrolysis of a nitrile group, which itself can be introduced through various synthetic transformations. For example, 4-(1H-benzo[d]imidazol-2-yl)benzonitrile can be hydrolyzed with sulfuric acid to produce 4-(1H-benzo[d]imidazol-2-yl)benzoic acid, which is a direct precursor to the carboxamide. nih.gov
The reaction conditions for these condensation reactions can vary widely, from heating in the presence of a dehydrating agent to the use of catalysts like ZnO nanoparticles or Erbium(III) triflate under microwave irradiation to promote efficiency and yield. mdpi.comacs.org
Table 1: Overview of General Synthetic Strategies
| Starting Materials | Key Reaction Type | Intermediate/Product | Reference |
|---|---|---|---|
| o-Phenylenediamine, Aldehyde/Carboxylic Acid | Condensation | 2-Substituted Benzimidazole | semanticscholar.orgacs.org |
| 2,3-Diaminobenzoic Acid, Aldehyde | Condensation, then Amidation | 2-Substituted-1H-benzimidazole-4-carboxamide | rsc.org |
| o-Phenylenediamine, 4-cyanobenzaldehyde | Cyclocondensation | 4-(1H-benzo[d]imidazol-2-yl)benzonitrile | nih.gov |
Regioselective Synthesis Approaches for Substituted Benzimidazole-4-carboxamides
Achieving specific substitution patterns on the benzimidazole-4-carboxamide core is critical for modulating its chemical and biological properties. Regioselectivity in this context refers to the ability to control the position at which substituents are introduced.
A primary strategy for ensuring the carboxamide group is located at the C4-position is to begin the synthesis with a starting material that already contains the necessary functional group at the correct position on the benzene ring. The use of 2,3-diaminobenzoic acid, as mentioned previously, is a prime example of this "substrate-control" approach, where the regiochemistry is predetermined by the starting material. rsc.org
For substitution at other positions on a pre-formed benzimidazole ring, advanced methods such as transition metal-catalyzed C-H activation are employed. These techniques allow for the direct functionalization of specific C-H bonds. For example, rhodium-catalyzed C-H activation has been used to achieve regioselective annulation reactions on 2-arylbenzimidazoles, demonstrating that specific sites on the benzimidazole core can be targeted for modification. nih.gov Similarly, palladium-catalyzed reactions can be used for the C-H functionalization of imidazoles at the C2 and C4 positions. acs.org While not always targeting the 4-position of the benzo ring specifically, these methods illustrate the principle of catalyst-controlled regioselectivity.
In related heterocyclic systems, the presence of a directing group on the substrate can guide the reaction to a specific site. For instance, in the synthesis of certain imidazole-4-carboxamides, a 2-hydroxyaryl group on the nitrogen at position 1 directs the reaction pathway, ensuring the regioselective formation of the desired product. nih.govorganic-chemistry.org This principle of using directing groups is a powerful tool for achieving regiocontrol in heterocyclic synthesis.
Advanced Synthetic Techniques and Optimization
To improve the efficiency, yield, and scope of benzimidazole-4-carboxamide synthesis, a variety of advanced techniques have been developed.
Palladium-Catalyzed Amination Routes
Palladium-catalyzed amination, often referred to as Buchwald-Hartwig amination, has been adapted for the intramolecular synthesis of the benzimidazole core. This method involves the cyclization of an N-(2-haloaryl)amidine, where a palladium catalyst facilitates the formation of the key C-N bond to close the imidazole ring. rsc.org Significant effort has gone into optimizing these reactions, including lowering catalyst loadings, shortening reaction times (sometimes with microwave heating), and developing simpler, non-chromatographic purification methods. rsc.org The choice of palladium source (e.g., Pd₂(dba)₃), ligand (e.g., PPh₃), and base (e.g., NaOH, K₂CO₃) are all critical parameters that are fine-tuned to maximize the reaction's efficiency. rsc.org
Table 2: Key Parameters in Palladium-Catalyzed Benzimidazole Synthesis
| Parameter | Components Investigated | Optimal Conditions/Observations | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd₂(dba)₃ with PPh₃ ligand allows for low catalyst loading (1 mol %). | rsc.org |
| Base System | NaOt-Bu/K₂CO₃, NaOH | Aqueous NaOH in a DME/water solvent system proved effective. | rsc.org |
| Solvent | Toluene, Xylene, DME | DME/water mixture was found to be optimal for certain substrates. | rsc.org |
| Purification | Chromatography | A "catch and release" strategy using a resin was developed to avoid chromatography. | rsc.org |
Multi-step Organic Synthesis Protocols
The synthesis of complex 1H-Benzo[d]imidazole-4-carboxamide derivatives often requires carefully planned multi-step sequences. acs.org A convergent synthesis approach, where different parts of the molecule are synthesized separately before being joined, can be highly efficient. For example, a 2-(hydroxymethyl)-1H-benzimidazole-4-carboxamide core can be coupled with various piperidine-4-carboxamides using the Mitsunobu reaction to generate a library of final compounds. thieme-connect.com
Another multi-step protocol involves the initial synthesis of a 2-phenyl-benzimidazole-4-carboxamide scaffold, followed by further modifications. nih.gov This can involve:
Cyclocondensation: Reacting 2,3-diaminobenzamide with an appropriate benzaldehyde derivative to form the core structure.
Functional Group Interconversion: Modifying side chains to introduce different functionalities. For example, a terminal ester group can be converted into an amide by reacting it with a desired amine.
These protocols allow for the systematic variation of different parts of the molecule, which is essential for structure-activity relationship (SAR) studies in drug discovery. sci-hub.se
Synthesis of Radiolabeled this compound Analogs for Imaging Studies
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires molecules to be labeled with a positron-emitting radionuclide. The benzimidazole carboxamide core is a key pharmacophore in certain PET imaging agents, and its synthesis with isotopes like fluorine-18 ([¹⁸F]) and carbon-11 ([¹¹C]) is a specialized area of radiochemistry. nih.gov
The design of these radiolabeled analogs involves creating a precursor molecule that can be rapidly and efficiently reacted with the radionuclide in the final step of the synthesis. For [¹⁸F]-labeling, a common strategy is to introduce a good leaving group (like a tosylate or mesylate) onto an alkyl chain of the precursor. The precursor is then reacted with [¹⁸F]fluoride via nucleophilic substitution to install the radioactive isotope. nih.gov
For [¹¹C]-labeling, the typical method involves the reaction of a precursor containing a nucleophilic nitrogen or oxygen with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This reaction rapidly forms a [¹¹C]-methylated product.
Given the short half-lives of these isotopes ([¹⁸F] ≈ 110 minutes, [¹¹C] ≈ 20 minutes), these radiosyntheses must be high-yielding and completed within a short timeframe, often using automated synthesis modules.
Table 3: Strategies for Radiolabeling Benzimidazole-4-carboxamide Analogs
| Isotope | Labeling Reagent | Precursor Functional Group | Reaction Type | Reference |
|---|---|---|---|---|
| Fluorine-18 | [¹⁸F]Fluoride | Alkyl tosylate/mesylate | Nucleophilic Substitution | nih.gov |
| Carbon-11 | [¹¹C]CH₃OTf or [¹¹C]CH₃I | Amine (N-H) or Hydroxyl (O-H) | N- or O-Methylation | |
Structure Activity Relationship Sar Studies of 1h Benzo D Imidazole 4 Carboxamide Derivatives
Exploration of Substituent Effects on Biological Activity
The biological activity of 1H-benzo[d]imidazole-4-carboxamide derivatives is highly sensitive to the nature and position of substituents on the benzimidazole (B57391) ring system. Modifications at various positions have been systematically explored to optimize potency and selectivity.
For instance, in the context of PARP-1 inhibition, the introduction of specific substituents into the hydrophobic pocket of the enzyme's active site has been a key strategy. One study synthesized a series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives to probe these interactions. The results indicated that furan (B31954) ring-substituted derivatives exhibited superior PARP-1 inhibitory activity compared to other heterocyclic compounds. Notably, compound 14p , featuring a furan ring, displayed the strongest inhibitory effect on the PARP-1 enzyme with an IC50 of 0.023 μM, an activity level comparable to the well-known PARP inhibitor Olaparib. nih.gov This study also highlighted that the introduction of strongly electronegative groups, such as a furan ring or halogen atoms, in the side chain of the benzimidazole could enhance inhibitory activity. nih.gov
Another study exploring novel this compound derivatives as PARP-1 inhibitors found that compounds bearing five or six-membered N-heterocyclic moieties at the 2-position led to potent inhibitors with IC50 values in the nanomolar range. nih.gov Specifically, compounds 10a and 11e from this series demonstrated strong potentiation of the effects of temozolomide (B1682018) (TMZ) in MX-1 cells. nih.gov
Furthermore, research on N-substituted benzimidazole carboxamides revealed that the type of substituent on the nitrogen atom of the benzimidazole core and on the benzimidazole core itself significantly influences biological activity. nih.gov For example, N-methyl-substituted derivatives with hydroxyl and methoxy groups on a phenyl ring and cyano groups on the benzimidazole nucleus showed selective activity against the MCF-7 breast cancer cell line. nih.gov
The following table summarizes the inhibitory activities of selected this compound derivatives, illustrating the impact of different substituents.
| Compound | Target | IC50 (μM) | Key Substituents |
| 14p | PARP-1 | 0.023 | Furan ring |
| 14q | PARP-1 | Not specified in abstract | Furan ring |
| 10a | PARP-1 | Not specified in abstract | N-heterocycle at 2-position |
| 11e | PARP-1 | Not specified in abstract | N-heterocycle at 2-position |
Rational Design Principles in Benzimidazole-4-carboxamide Development
The development of this compound derivatives has been guided by rational design principles, leveraging structural information of target enzymes to design molecules with improved affinity and selectivity. A central strategy involves designing compounds that can form key interactions with the amino acid residues in the active site of the target protein.
In the design of PARP inhibitors, the benzimidazole-4-carboxamide core is often designed to mimic the nicotinamide (B372718) portion of the NAD+ substrate, allowing it to bind to the nicotinamide-binding pocket of the enzyme. Molecular docking studies have been instrumental in this process. For example, the design of furan ring-substituted derivatives was informed by the need to improve interactions within the hydrophobic pocket of PARP-1. nih.gov Docking studies of the potent inhibitor 14p revealed that the formation of hydrogen bonds is essential for its PARP-1 inhibitory activity. nih.gov
Structure-based drug design has also been employed to develop novel benzimidazole derivatives as inhibitors of other targets, such as Pin1. mdpi.com By understanding the three-dimensional structure of the target protein, researchers can design molecules that fit precisely into the active site and form favorable interactions.
Another rational design approach involves the "hit to lead" process, where an initial active compound (a "hit") is systematically modified to improve its potency and drug-like properties. This was demonstrated in the development of 1H-benzo[d]imidazole-based PqsR inhibitors, where a starting compound was optimized by exploring the effects of different substituents to gauge steric and lipophilic requirements for optimal potency. whiterose.ac.uk
Impact of Linker Groups on Activity and Selectivity
Linker groups play a crucial role in the design of this compound derivatives, connecting the core scaffold to other chemical moieties that can interact with different regions of the target protein. The nature, length, and flexibility of the linker can significantly impact the compound's activity and selectivity.
A study focused on the development of PARP-1 inhibitors utilized different saturated nitrogen-containing heterocycles as linker groups. nih.gov This research aimed to explore the structure-activity relationship at the adenosine-diphosphate (AD) binding site of PARP-1. The results showed that the choice of the linker group had a substantial effect on both enzymatic inhibition and anti-proliferative activity. For instance, the 1,4-diazepane group as a linker resulted in approximately a twofold increase in anti-proliferation activity compared to the piperazine (B1678402) group. nih.gov
The study also identified that a terminal 3-methyl-furanyl group, attached via the linker, exhibited the most robust PARP-1 inhibitory and anti-proliferation activity. nih.gov This highlights the importance of the interplay between the linker and the terminal substituent in achieving high potency.
The following table presents data on the impact of different linker groups on the PARP-1 inhibitory activity of selected compounds.
| Compound | Linker Group | Terminal Group | PARP-1 IC50 (nM) | MDA-MB-436 IC50 (μM) |
| 6b | Piperazine | Not specified | 8.65 | Not specified |
| 6m | Not specified | Not specified | Not specified | 25.36 ± 6.06 |
| Veliparib | - | - | 15.54 | Not specified |
| Olaparib | - | - | 2.77 | 23.89 ± 3.81 |
Hydrophobic Pocket Interactions and Their Significance in SAR
Interactions with hydrophobic pockets within the active site of target enzymes are a critical determinant of the potency and selectivity of this compound derivatives. These interactions are often a primary focus in the rational design and optimization of these compounds.
In the context of PARP-1 inhibitors, the structure-activity relationship of substituents in the hydrophobic pocket (also known as the AD binding site) has been a subject of intense investigation. nih.gov The benzimidazole core and its substituents are designed to occupy and interact favorably with this hydrophobic region.
One study specifically aimed to improve the understanding of SAR within this hydrophobic pocket by synthesizing a series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives. nih.gov The research found that introducing strongly electronegative groups, such as a furan ring or halogen atoms, into the side chain of the benzimidazole scaffold could enhance inhibitory activity by favorably interacting with the hydrophobic pocket. nih.gov
Similarly, in the development of 5-HT4 receptor antagonists, SAR studies of benzimidazole-4-carboxamides and carboxylates indicated that a voluminous substituent on the basic nitrogen atom of the amino moiety is crucial for high affinity. nih.gov This voluminous group is believed to engage in hydrophobic interactions within the receptor's binding site.
Stereochemical Considerations in SAR Studies
While extensive research has been conducted on the structure-activity relationships of this compound derivatives, there is a notable scarcity of studies specifically investigating the influence of stereochemistry on their biological activity. Chirality can play a pivotal role in the interaction of a drug molecule with its biological target, and the differential activity of enantiomers is a well-established principle in pharmacology.
However, a study on a closely related series of 1H-benzo[d]imidazole-based PqsR inhibitors provides some insight into the potential role of stereochemistry. In this research, the racemic compound 6f was separated into its individual enantiomers, 6v (S-isomer) and 6w (R-isomer). acs.org Subsequent biological testing revealed that both enantiomers exhibited similar biological activities within the limits of the assay. acs.org Consequently, the racemic mixture was used for further pharmacological evaluations. acs.org
While this finding in a related benzimidazole series suggests that for certain targets, the stereochemistry at a specific chiral center may not be a critical determinant of activity, it is important to note that this cannot be generalized to all this compound derivatives or their various biological targets. The lack of specific stereochemical studies for the this compound scaffold represents a significant gap in the understanding of its SAR. Further research, including the stereoselective synthesis and biological evaluation of individual enantiomers, is warranted to fully elucidate the role of stereochemistry in the activity and selectivity of this important class of compounds.
Mechanistic Investigations of 1h Benzo D Imidazole 4 Carboxamide Biological Activity
Poly(ADP-ribose) Polymerase (PARP) Inhibition Mechanisms
Veliparib is a potent, orally bioavailable inhibitor of both PARP-1 and PARP-2. selleckchem.com Its mechanism of action involves competing with the native substrate, nicotinamide (B372718) adenine dinucleotide (NAD+), at the enzyme's active site, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition disrupts PARP-mediated DNA damage repair, a critical process for cell survival.
PARP-1 and PARP-2 Inhibition Kinetics
In cell-free assays, Veliparib demonstrates potent inhibition of both PARP-1 and PARP-2, with inhibitory constants (Ki) in the low nanomolar range. Multiple studies have consistently reported a Ki of 5.2 nM for PARP-1 and 2.9 nM for PARP-2. medchemexpress.comabmole.comnih.govresearchgate.net This indicates a slightly higher potency for PARP-2 over PARP-1. The half-maximal inhibitory concentration (IC50) values, which measure the concentration of the inhibitor required to reduce enzyme activity by half, are also in the low nanomolar range, further confirming its potency.
Inhibition Kinetics of 1H-Benzo[d]imidazole-4-carboxamide (Veliparib)
| Enzyme | Parameter | Value (nM) | Reference |
|---|---|---|---|
| PARP-1 | Ki | 5.2 | medchemexpress.comabmole.com |
| IC50 | ~4-5 | ||
| PARP-2 | Ki | 2.9 | medchemexpress.comabmole.com |
| IC50 | ~2-4 |
Allosteric Modulation and Active Site Binding Analysis
The active site of PARP1 consists of a nicotinamide (N) binding pocket and an adenosine (A) binding pocket. X-ray crystallography studies have revealed that Veliparib, being a relatively small molecule, binds exclusively to the nicotinamide-binding pocket. This is in contrast to other, bulkier PARP inhibitors like olaparib, which make contact with both pockets.
The binding of inhibitors to the active site can also allosterically influence the enzyme's affinity for DNA. Research suggests that PARP inhibitors can be classified based on their allosteric effects on the PARP1-DNA interaction. Veliparib is considered a "Type III" inhibitor, which tends to weaken the interaction between PARP1 and DNA breaks. This is distinct from "Type I" inhibitors that promote PARP1's retention on DNA. This allosteric effect is thought to be related to how the inhibitor influences the conformation of the helical domain (HD) of PARP1, a key regulatory region.
Formation of PARP-DNA Trapping Complexes
A crucial aspect of the mechanism of action for PARP inhibitors is their ability to "trap" PARP enzymes on damaged DNA. After a PARP enzyme binds to a DNA break, it synthesizes PAR chains, which leads to its own auto-PARylation. This modification results in the dissociation of PARP from the DNA, allowing repair to proceed. By blocking PAR synthesis, inhibitors prevent this dissociation, effectively trapping the PARP-DNA complex.
These trapped complexes are considered more cytotoxic than the unrepaired single-strand breaks that result from simple catalytic inhibition. However, the potency of PARP trapping varies significantly among different inhibitors and does not always correlate with their catalytic inhibitory strength. Studies comparing various clinical PARP inhibitors have consistently shown that Veliparib is a significantly weaker PARP trapping agent than olaparib and niraparib. researchgate.net While Veliparib does induce the formation of these complexes, its efficiency in doing so is markedly lower, making it one of the least potent "poisons" in this regard, even at concentrations that effectively block catalytic activity.
Modulation of Other Biological Targets and Pathways
Kinase Inhibition Profiles
Screening of Veliparib against panels of protein kinases has shown it to be a highly selective PARP inhibitor with limited off-target kinase activity at pharmacologically relevant concentrations. researchgate.net However, at higher, micromolar concentrations, some weak inhibitory activity has been noted. Specifically, Veliparib has been shown to have low micromolar affinities for PIM1 (17 µM) and Cyclin-Dependent Kinase 9 (CDK9) (8.2 µM). nih.govselleckchem.com It has been suggested that at the higher doses used in some clinical trials, the inhibition of kinases like CDK9 could become clinically relevant. selleckchem.com Conversely, Veliparib is reported to be inactive against the sirtuin family protein SIRT2. medchemexpress.comnih.gov
Off-Target Kinase Profile of this compound (Veliparib)
| Target Kinase | Parameter | Value (µM) | Reference |
|---|---|---|---|
| PIM1 | Affinity | 17 | nih.govselleckchem.com |
| CDK9 | Affinity | 8.2 | nih.govselleckchem.com |
| SIRT2 | Activity | >5 (Inactive) | medchemexpress.comnih.gov |
Interactions with Bacterial Targets (e.g., MmpL3)
The 1H-benzo[d]imidazole scaffold is present in a class of compounds that have demonstrated potent antitubercular activity by inhibiting the mycobacterial membrane protein Large 3 (MmpL3). researchgate.netnih.gov MmpL3 is an essential transporter responsible for exporting mycolic acid precursors, which are vital components of the mycobacterial cell wall. Specific derivatives, such as 5-bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole (EJMCh4) and 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole (EJMCh6), have been identified as potent MmpL3 inhibitors. nih.gov However, the available research focuses on these specific, substituted analogs. There is currently no direct evidence to suggest that this compound (Veliparib) itself inhibits MmpL3 or possesses significant antibacterial activity.
General Receptor and Enzyme Interactions
The this compound scaffold is a key structural motif found in a variety of potent and selective modulators of biologically significant enzymes and receptors. Research has demonstrated that derivatives of this compound engage with a range of targets, playing a crucial role in anticancer and other therapeutic areas.
A primary focus of investigation has been the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1. Numerous studies have designed and synthesized novel this compound derivatives as potent PARP-1 inhibitors. researchgate.netnih.govnih.govnih.gov Structure-activity relationship (SAR) studies have led to the development of compounds with IC50 values in the nanomolar range, comparable to established PARP inhibitors like Olaparib and Veliparib. researchgate.netnih.gov Some of these potent PARP-1 inhibitors have also demonstrated similar inhibitory effects against PARP-2. nih.gov
Beyond PARP, derivatives of this scaffold have been identified as inhibitors of other critical enzymes in cancer progression. One such target is human topoisomerase I (Hu Topo I), a key enzyme in DNA replication and transcription. acs.org Computational and functional assays have confirmed that certain novel 1H-benzo[d]imidazoles act as probable inhibitors of this enzyme. acs.org
The interaction of these compounds is not limited to enzymes. Derivatives have been investigated as positive allosteric modulators (PAMs) of the α1β2γ2 subtype of the GABA-A receptor, which is a significant target for neurological disorders. acs.org These studies have identified molecules that mimic the properties of other known modulators, interacting with the α1/γ2 interface of the receptor. acs.org Furthermore, computational studies have explored the binding selectivity of related benzimidazole (B57391) compounds for Fibroblast Growth Factor Receptors 1 and 4 (FGFR1 and FGFR4), which are implicated in cancer development. nih.gov In the field of infectious diseases, derivatives have been designed as antagonists of the PqsR receptor, a key regulator in Pseudomonas aeruginosa virulence. acs.org
The table below summarizes the key receptor and enzyme interactions of various this compound derivatives.
| Target Enzyme/Receptor | Derivative Series | Biological Effect |
| Poly (ADP-ribose) Polymerase-1 (PARP-1) | 2-phenyl-benzimidazole-4-carboxamides, 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamides | Potent inhibition, with some compounds showing IC50 values comparable to Olaparib. researchgate.netnih.govnih.gov |
| Poly (ADP-ribose) Polymerase-2 (PARP-2) | 2-substituted 1H-benzo[d]imidazole-4-carboxamides | Inhibitory activity similar to PARP-1 inhibition for some compounds. nih.gov |
| Human Topoisomerase I (Hu Topo I) | Novel 1H-benzo[d]imidazoles (BBZs) | Probable inhibition of enzyme's DNA relaxation activity. acs.org |
| GABA-A Receptor (α1β2γ2 subtype) | 2-(4-fluorophenyl)-1H-benzo[d]imidazoles | Positive Allosteric Modulation (PAM) at the α1/γ2 interface. acs.org |
| Fibroblast Growth Factor Receptors (FGFR1, FGFR4) | 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles | Potential for selective binding and inhibition (based on computational studies). nih.gov |
| PqsR (MvfR) | 1H-benzo[d]imidazole series | Antagonism, leading to inhibition of the pqs quorum sensing system in P. aeruginosa. acs.org |
Molecular Docking and Computational Studies of Binding Modes
Molecular docking and other computational methods have been instrumental in elucidating the binding modes of this compound derivatives with their respective biological targets. These studies provide critical insights into the specific molecular interactions that govern their inhibitory or modulatory activity.
For PARP-1 inhibitors, molecular docking has consistently highlighted the essential role of hydrogen bond formation in the binding pocket. researchgate.netnih.gov Docking studies of 2-phenyl-benzimidazole-4-carboxamide and 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives into the PARP-1 active site (using PDB ID: 5WS1, for example) have been used to rationalize the observed structure-activity relationships and guide further optimization. researchgate.netnih.gov These models show key hydrogen bonding and hydrophobic interactions that are crucial for potent inhibition.
In the context of topoisomerase I, molecular docking has been employed to understand the orientation and interactions of benzimidazole derivatives within the enzyme-DNA complex. acs.org These computational models help to correlate the structural features of the compounds with their ability to inhibit the enzyme's function. acs.org
Computational simulations, including flexible docking and molecular dynamics, have also been applied to investigate the binding selectivity of related benzimidazole compounds with FGFR1 and FGFR4. nih.gov These studies predict binding conformations and identify key pharmacophoric features within the active sites of these receptors, explaining the basis for inhibitor selectivity. nih.gov
Similarly, the development of PqsR antagonists has been guided by molecular modeling. acs.org Docking studies using the PqsR ligand-binding domain (PDB ID: 7O2T) showed that the benzimidazole scaffold could effectively replace other heterocyclic systems, leading to the design of new potent inhibitors. acs.org For GABA-A receptor modulators, docking studies have been crucial in demonstrating that 2-(4-fluorophenyl)-1H-benzo[d]imidazoles interact with the α1/γ2 interface, providing a structural basis for their activity as PAMs. acs.org
The following table details the findings from various computational studies on this class of compounds.
| Target | Compound/Derivative Series | PDB ID (if specified) | Key Computational Findings |
| PARP-1 | 2-phenyl-benzimidazole-4-carboxamide derivatives | 5WS1 | Exploration of the binding mode; highlighted the essential nature of hydrogen bond formation for inhibitory activity. researchgate.net |
| PARP-1 | 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives | Not Specified | Implied that hydrogen bond formation is essential for PARP-1 inhibition. nih.gov |
| Human Topoisomerase I: DNA Complex | Novel 1H-benzo[d]imidazoles (BBZs) | Not Specified | Analysis of molecular interactions and orientations of the compounds within the complex. acs.org |
| FGFR1 and FGFR4 | 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles | Not Specified | Predicted binding conformations and pharmacophoric features; binding free energies were consistent with experimental potency. nih.gov |
| PqsR Ligand Binding Domain | 1H-benzo[d]imidazole PqsR antagonists | 7O2T | Showed promising docking results for the benzimidazole scaffold, guiding the rational design of new antagonists. acs.org |
| GABA-A Receptor | 2-(4-fluorophenyl)-1H-benzo[d]imidazoles | Not Specified | Disclosed structural features essential for molecular recognition at the α1/γ2 interface. acs.org |
Structural Biology Insights: Co-crystal Structures and Conformational Analysis
While molecular modeling provides valuable predictive insights, structural biology techniques, particularly X-ray crystallography, offer definitive evidence of binding modes and conformational states. For the this compound class of compounds, co-crystal structures with their biological targets have been instrumental in confirming and refining the understanding of their mechanism of action.
Notably, co-crystal structures of several derivatives complexed with PARP-1 have been successfully obtained. researchgate.netnih.gov One study reported two co-crystal structures of its novel benzimidazole derivatives (compounds 11b and 15e) bound to PARP-1, which revealed a unique binding mode for this chemical series. nih.gov Another investigation also succeeded in obtaining a co-crystal structure of its lead compound (compound 11) with PARP-1, which similarly demonstrated a distinct binding interaction pattern. researchgate.net
These crystal structures provide high-resolution details of the protein-ligand interactions, including precise bond lengths, angles, and the specific conformations adopted by both the inhibitor and the amino acid residues in the active site. This information is invaluable for structure-based drug design, allowing for the rational optimization of inhibitor potency and selectivity by modifying the chemical structure to enhance favorable interactions and minimize unfavorable ones. The unique binding modes observed in these co-crystal structures have provided a solid foundation for the further development of novel and effective PARP-1 inhibitors based on the this compound scaffold. researchgate.netnih.gov
The table below summarizes the available structural biology data.
| Target | Compound | Key Structural Insights |
| PARP-1 | Compound 11b | Co-crystal structure demonstrated a unique binding mode of the benzo-imidazole derivative. nih.gov |
| PARP-1 | Compound 15e | Co-crystal structure demonstrated a unique binding mode of the benzo-imidazole derivative. nih.gov |
| PARP-1 | Compound 11 | Co-crystal structure complexed with PARP-1 was achieved and demonstrated a unique binding mode. researchgate.net |
Future Directions and Research Gaps
Advanced Computational Modeling for Lead Optimization and Drug Design
The advancement of computational chemistry provides powerful tools for accelerating the drug discovery process, from hit identification to lead optimization. nih.gov For derivatives of 1H-benzo[d]imidazole-4-carboxamide, these in silico methods are crucial for refining molecular structures to enhance potency, selectivity, and pharmacokinetic profiles.
Molecular docking simulations have been instrumental in understanding the binding modes of these compounds with their targets. For instance, docking studies of 2-phenyl-benzimidazole-4-carboxamide derivatives with PARP-1 have elucidated key hydrogen bond interactions essential for inhibitory activity. nih.gov Similarly, co-crystal structures of specific derivatives complexed with PARP-1 have revealed unique binding modes, providing a structural basis for further design. nih.gov These insights allow researchers to rationally design new molecules with modifications aimed at maximizing interactions with the target protein. frontiersin.org
Beyond static docking, molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex, helping to understand the stability of interactions over time. nih.gov Studies on 1H-benzo[d]imidazole-5-carboxamide derivatives as potential inhibitors of Zika and Yellow Fever virus replication have utilized MD simulations to explore the potential targets and investigate binding modes. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies help to build mathematical models that correlate the chemical structure of the compounds with their biological activity. nih.gov For benzimidazole-4-carboxamide derivatives, QSAR can guide the selection of substituents that are predicted to improve activity, as seen in studies where the introduction of furan (B31954) rings or halogen atoms was found to enhance PARP-1 inhibition. nih.gov These computational approaches, including Density Functional Theory (DFT) for analyzing electronic properties, are integral to modern lead optimization and the rational design of next-generation inhibitors based on this scaffold. mdpi.comresearchgate.net
Table 1: Application of Computational Modeling in this compound Research
| Computational Method | Application | Target Protein(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Molecular Docking | Understanding binding modes, guiding substituent design. | PARP-1, CK1δ, SARS-CoV-2 Mpro | Identified key hydrogen bonds and hydrophobic interactions crucial for inhibition. | nih.govnih.govnih.gov |
| Molecular Dynamics | Investigating complex stability and binding modes. | Flavivirus Polymerase | Explored potential viral targets and stable binding interactions for antiviral candidates. | researchgate.net |
| QSAR | Correlating chemical structure with biological activity. | PARP-1 | Indicated that strong electronegative groups (e.g., furan ring) could improve inhibitory activity. | nih.gov |
Development of Novel and Efficient Synthetic Methodologies
The synthesis of this compound and its derivatives often involves multi-step procedures. mdpi.com A key area for future research is the development of more efficient, cost-effective, and environmentally friendly synthetic routes.
Recent advancements include the use of nano-catalysts to improve reaction efficiency. One study reported an eco-friendly synthesis of 1H-benzo[d]imidazole derivatives using zinc oxide nanoparticles (ZnO-NPs) as a recyclable catalyst for the cyclocondensation reaction, which resulted in higher yields and shorter reaction times compared to traditional methods. mdpi.com
Other research has focused on developing novel methods for specific transformations. For example, a new synthetic method for N-cyanocarboxamides was developed that offers milder reaction conditions and simpler product isolation, which was applied to the synthesis of N-cyano-1H-imidazole-4-carboxamide derivatives. nih.gov While applied to a related imidazole (B134444) core, such methodologies could be adapted for the benzimidazole (B57391) scaffold.
Clinical Translation Potential and Biomarker Identification
A significant gap in the research on this compound derivatives is the translation from preclinical findings to clinical applications. Many derivatives have shown promising activity in vitro and in cellular assays. For example, certain compounds exhibit potent anti-proliferation activity against BRCA-1 mutant cancer cell lines, suggesting their potential in cancers with specific genetic backgrounds. nih.gov
Furthermore, in vivo studies have demonstrated the potential of these compounds. One derivative, in combination with the chemotherapy agent temozolomide (B1682018) (TMZ), was shown to strongly potentiate the cytotoxicity of TMZ in a mouse xenograft tumor model. nih.gov This suggests a potential role for these compounds as combination therapies.
However, for these promising preclinical results to translate into clinical success, the identification of predictive biomarkers is essential. Beyond the established link between PARP inhibitors and BRCA mutations, there is a need to identify other biomarkers that can predict patient response. This could involve genomic, proteomic, or metabolomic profiling of tumors to find signatures that correlate with sensitivity to specific this compound-based drugs. Investigating the expression levels of target proteins, such as PARP, CK1δ, or other kinases, could be a starting point. nih.govnih.gov The lack of dedicated clinical trials and robust biomarker discovery programs remains a major hurdle to the clinical advancement of this compound class.
Addressing Drug Resistance Mechanisms and Side Effect Profiles
As with many targeted therapies, the development of drug resistance is a major clinical challenge. For established PARP inhibitors, resistance can emerge through various mechanisms, including secondary mutations in the target protein or upregulation of drug efflux pumps. Although specific resistance mechanisms to novel this compound derivatives have not been extensively studied, this is a critical area for future investigation. Research is needed to anticipate and overcome potential resistance by designing next-generation compounds that can inhibit resistant forms of the target enzyme or by developing combination therapies that target parallel survival pathways.
The motivation to develop new PARP-1 inhibitors from this scaffold is driven by the fact that side effects and drug resistance have been reported for clinically used agents. nih.gov Some studies have noted that certain derivatives exhibit poor PARP-1 inhibitory activity but still show good anti-proliferative effects, suggesting that their mechanism of action may involve other targets, which could be exploited to overcome resistance to single-target agents. nih.gov A thorough understanding of the side effect profiles of new derivatives is also necessary. Early ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions and preclinical toxicology studies will be vital to select candidates with the best therapeutic window for clinical development.
Exploration of New Biological Targets and Polypharmacology
While much of the research has focused on PARP-1, the this compound scaffold is a versatile platform for targeting a wide range of biological molecules. Expanding the scope of biological targets is a vibrant and promising area of future research.
Studies have already identified potent inhibitors of other protein families:
Other Kinases: Derivatives have been developed as potent inhibitors of Casein Kinase 1 delta and epsilon (CK1δ/ε), which are implicated in circadian rhythms and cancer. nih.gov
Antiviral Targets: The scaffold has been explored for antiviral applications, with derivatives showing inhibitory activity against the replication of Yellow Fever Virus (YFV) and Zika Virus (ZIKV). researchgate.net Other research has focused on designing inhibitors for the SARS-CoV-2 main protease. rsc.org
Polypharmacology: The concept of designing drugs to hit multiple targets simultaneously (polypharmacology) is gaining traction. One study developed 1H-benzo[d]imidazole hybrids that act as multi-kinase inhibitors, showing activity against EGFR, HER2, CDK2, and mTOR, all of which are important targets in oncology. mdpi.com
This exploration of new targets highlights the therapeutic plasticity of the benzimidazole scaffold. Future research should continue to screen compound libraries against diverse target panels to uncover new therapeutic applications, from infectious diseases to neurodegenerative disorders.
Table 2: Explored Biological Targets for this compound and Related Scaffolds
| Biological Target(s) | Therapeutic Area | Key Findings | Reference(s) |
|---|---|---|---|
| PARP-1, PARP-2 | Oncology | Potent inhibition, potentiation of TMZ cytotoxicity. | nih.govnih.gov |
| Casein Kinase 1δ/ε (CK1δ/ε) | Oncology, Neurology | Identification of highly potent and ATP-competitive inhibitors. | nih.gov |
| EGFR, HER2, CDK2, mTOR | Oncology | Development of multi-targeted kinase inhibitors with significant cytotoxic effects. | mdpi.com |
| Flavivirus Polymerase (YFV, ZIKV) | Infectious Disease | Discovery of derivatives with micromolar efficacy against viral replication. | researchgate.net |
Q & A
Q. Basic
- <sup>1</sup>H/ <sup>13</sup>C NMR : Confirms regiochemistry. For example, the S-H proton in 1H-benzo[d]imidazole-2-thiol appears as a singlet at δ 12.31 .
- FT-IR : Identifies functional groups (e.g., N-H stretches at 3395 cm<sup>-1</sup>, C=O at 1650 cm<sup>-1</sup>) .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]<sup>+</sup> for C14H14N4O: m/z 263.1142) .
- Elemental Analysis : Ensures purity (deviations ≤ ±0.4% from theoretical values) .
How do structural modifications in the hydrophobic pocket affect PARP-1 inhibitory activity?
Advanced
Modifications at the 2-position’s hydrophobic pocket (AD-binding site) are critical:
- Electronegative Groups : Furan rings improve π-π stacking with Tyr907, increasing potency (IC50 ↓ by 70% vs. phenyl) .
- Halogen Substitution : Chlorine or fluorine at para positions enhances metabolic stability and lipophilicity (log P ~2.8) .
- Steric Hindrance : Bulky groups (e.g., tert-butyl) reduce activity due to unfavorable van der Waals clashes .
Methodological Insight : Use in vitro PARP enzyme assays (e.g., NAD<sup>+</sup> depletion) and cellular assays (BRCA-deficient cell lines) to validate modifications .
What in vitro assays evaluate PARP inhibitory activity of these derivatives?
Q. Basic
- PARP Enzyme Assay : Measures inhibition of NAD<sup>+</sup> consumption using recombinant PARP-1 (IC50 values) .
- Cellular Cytotoxicity (MTT Assay) : Tests antiproliferative effects in BRCA1-deficient (MDA-MB-436) vs. wild-type (MCF-7) cells to confirm synthetic lethality .
- Comet Assay : Quantifies DNA damage repair deficiency in PARP-inhibited cells .
How can researchers resolve contradictions in substituent effect studies?
Q. Advanced
- Cross-Study Comparisons : Ensure consistent assay conditions (e.g., PARP-1 isoform, NAD<sup>+</sup> concentration).
- Structural Biology : Co-crystallography (e.g., PARP-1:inhibitor complexes) clarifies binding ambiguities .
- Meta-Analysis : Pool data from multiple studies (e.g., IC50 ranges for chlorophenyl vs. furan derivatives) .
How is purity assessed during synthesis?
Q. Basic
- HPLC : Purity ≥95% with C18 columns (acetonitrile/water gradient) .
- Melting Point Analysis : Sharp melting ranges (e.g., 240–257°C for hydrazine carboxamides) confirm homogeneity .
- TLC : Rf values compared to standards (silica gel, ethyl acetate/hexane) .
What in vivo models validate PARP inhibitor efficacy?
Q. Advanced
- Syngeneic Glioblastoma Models : RG2 rats treated with brain-penetrant tracers (e.g., [<sup>11</sup>C]PyBic) show tumor PARP-1 inhibition via PET imaging .
- Xenograft Models : BRCA-mutated ovarian cancer (e.g., OVCAR-8) treated with oral derivatives (10–50 mg/kg) assess tumor regression .
What substituents enhance PARP inhibition at the 2-position?
Q. Basic
- Heterocycles : Piperidine, pyrrolidine.
- Aromatic Groups : 4-Chlorophenyl, 4-methoxyphenyl.
- Electron-Withdrawing Groups : Nitro, trifluoromethyl .
How do pharmacokinetic properties influence blood-brain barrier penetration?
Q. Advanced
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
